

13C NMR chemical shifts of Dimethyl 2-propylmalonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl 2-propylmalonate*

Cat. No.: *B176959*

[Get Quote](#)

An In-depth Technical Guide to the 13C NMR Chemical Shifts of **Dimethyl 2-propylmalonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for **dimethyl 2-propylmalonate**. It includes a detailed experimental protocol for acquiring such a spectrum and a visual representation of the molecule with its corresponding chemical shift assignments. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of **dimethyl 2-propylmalonate** is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The predicted chemical shifts, based on analogous compounds and established 13C NMR principles, are summarized in Table 1.^{[1][2]} The assignments are based on the structure shown below:

Table 1: Predicted 13C NMR Chemical Shifts for **Dimethyl 2-propylmalonate** in CDCl₃

Carbon Atom	Chemical Environment	Predicted Chemical Shift (ppm)
C=O	Carbonyl	~169
CH	Methine (C2)	~52
OCH ₃	Methoxy	~52
CH ₂ (propyl)	Methylene	~32
CH ₂ (propyl)	Methylene	~20
CH ₃ (propyl)	Methyl	~14

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm. Actual experimental values may vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of **dimethyl 2-propylmalonate**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 20-50 mg of **dimethyl 2-propylmalonate**.^[3] For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.^{[3][4]}
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
- Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.^[3] Gentle vortexing or sonication can aid in dissolution.
- Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube.^[4] Ensure the solution height is between 4.0 and 5.0 cm from the bottom of the tube.^[3]

- Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).[5]

NMR Data Acquisition

- Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or carbon-detect probe.[6]
- Instrument Tuning: Before data acquisition, the spectrometer's probe should be tuned to the ¹³C frequency, and the magnetic field should be shimmed to ensure homogeneity.
- Acquisition Parameters: The following are typical acquisition parameters for a qualitative ¹³C NMR spectrum with proton decoupling:[6][7]
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker systems).
 - Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.
 - Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[6]
 - Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.[6]
 - Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for sufficient relaxation of the carbon nuclei.[6]
 - Number of Scans: The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are required to achieve a good signal-to-noise ratio.[6]
 - Proton Decoupling: A standard proton decoupling sequence, such as waltz16, should be applied during the acquisition to simplify the spectrum by removing C-H couplings.[6]

Data Processing

- Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.[6]
- Phasing and Baseline Correction: Manually phase the resulting spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.[6]
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or the TMS signal to 0.0 ppm.[6]
- Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Molecular Structure and ¹³C NMR Signal Assignment

The following diagram illustrates the chemical structure of **dimethyl 2-propylmalonate** with each unique carbon atom labeled with its predicted ¹³C NMR chemical shift.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. compoundchem.com [compoundchem.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- To cite this document: BenchChem. [¹³C NMR chemical shifts of Dimethyl 2-propylmalonate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b176959#13c-nmr-chemical-shifts-of-dimethyl-2-propylmalonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com